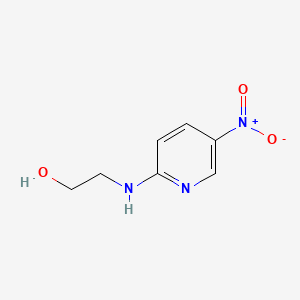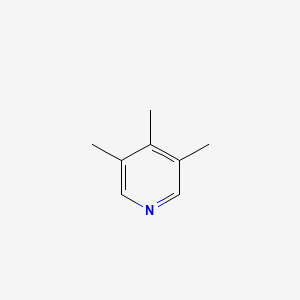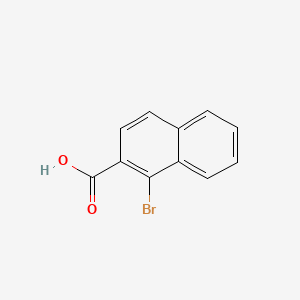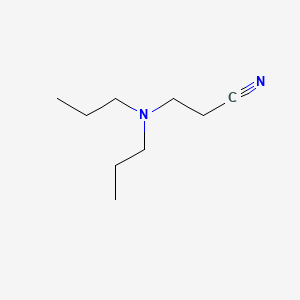
Allyl propyl sulfide
Overview
Description
Allyl propyl sulfide is an organosulfur compound with the chemical formula C6H12S. It is a volatile, pale-yellow liquid with a strong odor reminiscent of garlic and onions. This compound is a significant component of onion oil and is used in food additives and flavors . It is also found in garlic and onions, contributing to their characteristic aroma and flavor .
Mechanism of Action
Target of Action
Allyl propyl sulfide is an organosulfur compound with the chemical formula C6H12S . It is a major component of onion oil and is used in food additives and flavors . .
Mode of Action
It is known that when onion or garlic is sliced, the substance evaporates and causes eyes to irritate .
Biochemical Pathways
It is known that the organosulfur compounds in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .
Result of Action
When garlic or onion is cooked, this compound also evaporates, ridding them of the spicy taste, and leaving a sweet taste .
Biochemical Analysis
Biochemical Properties
Allyl propyl sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to the inhibition of CYP2E1 activity, thereby affecting the metabolism of other compounds. Additionally, this compound has been reported to interact with glutathione S-transferase, an enzyme involved in the detoxification of harmful substances . These interactions highlight the compound’s potential role in modulating biochemical pathways and protecting cells from oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound has been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress and protecting cells from damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to and inhibit the activity of specific enzymes, such as cytochrome P450 and glutathione S-transferase . This inhibition can lead to changes in the metabolism of various compounds and the detoxification of harmful substances. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes . This activation enhances the cellular defense mechanisms against oxidative stress and promotes cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures, light, and oxygen . This degradation can lead to the formation of other sulfur-containing compounds, which may have different biological activities. Long-term exposure to this compound has been reported to result in sustained activation of antioxidant enzymes and prolonged protection against oxidative stress . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing oxidative stress, enhancing antioxidant enzyme activity, and inhibiting cancer cell proliferation . High doses of this compound can lead to toxic or adverse effects, including liver damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of harmful substances and the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Additionally, this compound can modulate the activity of other enzymes involved in lipid and carbohydrate metabolism, further highlighting its role in regulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by passive diffusion and facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can affect the compound’s activity and function, as well as its overall distribution within the tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is influenced by various factors, including its chemical properties, binding interactions with intracellular proteins, and post-translational modifications. For example, this compound can undergo oxidation and conjugation reactions, which can affect its localization and activity within the cells . These subcellular localization patterns play a crucial role in determining the compound’s overall biological effects and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl propyl sulfide can be synthesized through the reaction of allyl chloride with sodium propyl sulfide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction is as follows:
Allyl chloride+Sodium propyl sulfide→Allyl propyl sulfide+Sodium chloride
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Allyl propyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its antimicrobial properties, especially against food-borne pathogens.
Medicine: Investigated for potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the flavor and fragrance industry due to its strong odor and flavor profile
Comparison with Similar Compounds
- Allyl methyl sulfide
- Allyl ethyl sulfide
- Allyl butyl sulfide
Comparison:
- Allyl methyl sulfide: Similar in structure but has a shorter carbon chain, resulting in different physical properties and reactivity.
- Allyl ethyl sulfide: Slightly longer carbon chain than allyl methyl sulfide, with intermediate properties between allyl methyl and allyl propyl sulfide.
- Allyl butyl sulfide: Longer carbon chain, leading to higher boiling points and different solubility characteristics.
Uniqueness: this compound is unique due to its specific balance of volatility, odor, and reactivity, making it particularly valuable in the flavor and fragrance industry as well as in scientific research .
Properties
IUPAC Name |
1-prop-2-enylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLIYQJQKZYHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182136 | |
| Record name | 3-(Propylthio)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27817-67-0 | |
| Record name | 3-(Propylthio)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27817-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propylthio)propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl propyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Propylthio)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propylthio)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(PROPYLTHIO)PROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6038AN0CTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)
